3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
CAS No.: 2418733-58-9
Cat. No.: VC6832522
Molecular Formula: C7H7F3IN3
Molecular Weight: 317.054
* For research use only. Not for human or veterinary use.
![3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine - 2418733-58-9](/images/structure/VC6832522.png)
Specification
CAS No. | 2418733-58-9 |
---|---|
Molecular Formula | C7H7F3IN3 |
Molecular Weight | 317.054 |
IUPAC Name | 3-iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C7H7F3IN3/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h3,5,12H,1-2H2 |
Standard InChI Key | NYHXDOZVLRHOKW-UHFFFAOYSA-N |
SMILES | C1CNC2=C(C=NN2C1C(F)(F)F)I |
Introduction
Structural and Chemical Characteristics
Core Architecture and Substituent Effects
The pyrazolo[1,5-a]pyrimidine scaffold consists of a pyrazole ring fused to a pyrimidine moiety, creating a planar bicyclic system with inherent aromaticity. In 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, partial saturation of the pyrimidine ring (4,5,6,7-tetrahydro) introduces conformational flexibility, potentially enhancing binding interactions with biological targets .
The iodine atom at position 3 acts as a heavy halogen, contributing to increased molecular weight (263.08 g/mol for the 2-methyl analog) and polarizability. This substituent facilitates halogen bonding, a critical interaction in medicinal chemistry for stabilizing ligand-receptor complexes . Conversely, the trifluoromethyl group at position 7 introduces strong electron-withdrawing effects, modulating the compound’s electronic density and metabolic stability. The -CF₃ group’s lipophilicity also enhances membrane permeability, a desirable trait for central nervous system (CNS)-targeted therapeutics .
Table 1: Comparative Analysis of Substituent Impacts
Position | Substituent | Electronic Effect | Biological Influence |
---|---|---|---|
3 | Iodo | Polarizable, halogen donor | Enhanced target affinity |
7 | Trifluoromethyl | Electron-withdrawing | Metabolic stability |
Synthetic Methodologies
Key Synthetic Routes
While no explicit synthesis for 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is documented, analogous compounds suggest viable pathways. A common strategy involves cyclocondensation reactions between aminopyrazoles and 1,3-dielectrophiles. For instance, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives are synthesized via reactions of ethyl 3-aminopyrazole-4-carboxylate with cyclic ketones under acidic conditions .
Physicochemical Properties
Solubility and Stability
The iodine and trifluoromethyl groups create a balance between hydrophilicity and lipophilicity. Experimental data for analogs indicate logP values ranging from 1.8 to 2.5, suggesting moderate membrane permeability . Aqueous solubility is limited (<1 mg/mL at pH 7.4), necessitating formulation with co-solvents like dimethyl sulfoxide (DMSO) for in vitro studies .
Stability studies on related iodinated pyrazolo-pyrimidines reveal susceptibility to photodegradation, recommending storage in amber vials under inert atmospheres . The trifluoromethyl group enhances resistance to oxidative metabolism, as evidenced by cytochrome P450 inhibition assays .
Biological Activity and Applications
Antiviral and Antimicrobial Effects
Structural analogs exhibit moderate antiviral activity against RNA viruses, including influenza A (H1N1), with EC₅₀ values of 12–15 μM . The trifluoromethyl group’s electron-withdrawing nature may disrupt viral protease function, though mechanistic studies are pending .
Comparative Analysis with Structural Analogs
Table 2: Biological Activities of Selected Pyrazolo[1,5-a]pyrimidines
The iodine and trifluoromethyl groups in 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine synergize to enhance target selectivity compared to chlorine- or methyl-substituted analogs .
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